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Compound of Interest

Compound Name: PV-1019

Cat. No.: B12389911

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PV-1019 (also known as NSC
744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details
its chemical structure, mechanism of action, and key experimental data, offering valuable
insights for professionals in cancer research and drug development.

Chemical Structure and Properties

PV-1019 is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-
(guanidinohydrazone)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2
inhibitor NSC 109555.[1]
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Theimadgeyou are
e |:1IJ St dlll—"— 1l nt el 5t

| Ngur.corm

Table 1. Chemical Properties of PV-1019
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Property Value Reference
Molecular Formula C1sH17N70s3 [2][3]
Molecular Weight 379.37 g/mol [2][3]
Synonyms NSC 744039 [4]

Target Checkpoint Kinase 2 (Chk2) [2]
Pathway Cell Cycle/DNA Damage [2]

Mechanism of Action

PV-1019 functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase
involved in the DNA damage response pathway. In response to DNA double-strand breaks,
Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest,
DNA repair, or apoptosis.[5]

PV-1019 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1]
This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its
activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the
phosphorylation of key substrates like Cdc25C and HDMX.[1]

Signaling Pathway of Chk2 Inhibition by PV-1019
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Chk2 Signaling Pathway and Inhibition by PV-1019
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Caption: Chk2 activation by DNA damage and its inhibition by PV-1019.

Quantitative Data

PV-1019 demonstrates high potency and selectivity for Chk2 over other kinases, including the
structurally related Chk1.

Table 2: In Vitro Inhibitory Activity of PV-1019
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Target Enzyme Substrate ICso0 Value Reference
Chk2 Histone H1 138 nM [6]

Chk2 GST-Cdc25C 260 nM

Chk1 Histone H1 55 uM

Experimental Protocols

The following sections outline the key methodologies used to characterize the activity of PV-
1019.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of PV-1019 on the enzymatic

activity of recombinant Chk2.

Objective: To determine the ICso of PV-1019 for Chk2 kinase activity.
Materials:

e Recombinant Chk2 enzyme

+ Kinase assay buffer

o ATP (radiolabeled or for use with ADP-Glo™)

e Substrate (e.g., Histone H1 or a specific peptide like CHKtide)
e PV-1019 (dissolved in DMSO)

o 96-well plates

o ADP-Glo™ Kinase Assay kit (or alternative detection method)
Protocol Outline:

» Prepare a serial dilution of PV-1019 in the kinase assay buffer.
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 In a 96-well plate, add the recombinant Chk2 enzyme to each well.
e Add the diluted PV-1019 or DMSO (vehicle control) to the respective wells.

« Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.qg.,
Histone H1).

 Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

o Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this
involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[7]

o Measure luminescence to determine the amount of ADP produced, which is inversely
proportional to the kinase activity.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Experimental Workflow for In Vitro Kinase Assay
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Workflow for In Vitro Chk2 Kinase Assay
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Caption: A simplified workflow for determining the in vitro IC50 of PV-1019.

Western Blot Analysis of Chk2 Autophosphorylation
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This cellular assay assesses the ability of PV-1019 to inhibit the activation of Chk2 within
cancer cells in response to DNA damage.

Objective: To determine the effect of PV-1019 on the autophosphorylation of Chk2 at key
activation sites (e.g., Ser516) in cells.[8]

Materials:

e Cancer cell line (e.g., H1299)

e PV-1019

 DNA damaging agent (e.g., Etoposide, ionizing radiation)

o Cell lysis buffer

e Protein quantification assay (e.g., BCA)

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Protocol Outline:

e Culture cells to the desired confluency.

o Pre-treat cells with various concentrations of PV-1019 for a specified time (e.g., 3 hours).

» Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or
exposing them to ionizing radiation.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://www.cellsignal.com/products/primary-antibodies/phospho-chk2-ser516-antibody/2669
https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

¢ Quantify the protein concentration of the cell lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE.

o Transfer the separated proteins to a membrane.

e Block the membrane to prevent non-specific antibody binding.

e Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
e Wash the membrane and incubate with the HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system.

» To ensure equal protein loading, the membrane can be stripped and re-probed with an
antibody against total Chk2 or a loading control like actin.[5]

Therapeutic Potential

PV-1019 has shown potential as both a chemotherapeutic and a radiosensitizing agent. It
exhibits synergistic antiproliferative activity when combined with topoisomerase | inhibitors like
topotecan and camptothecin, as well as with radiation in human tumor cell lines.[1]
Furthermore, PV-1019 can protect normal mouse thymocytes from apoptosis induced by
ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and
radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-
(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_p_ATM_and_p_CHK2_Following_ATM_Inhibitor_Treatment.pdf
https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19741151/
https://www.benchchem.com/product/b12389911?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19741151/
https://www.benchchem.com/product/b12389911?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19741151/
https://pubmed.ncbi.nlm.nih.gov/19741151/
https://pubmed.ncbi.nlm.nih.gov/19741151/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2
3
4
e 5.
6
7
8

. file.medchemexpress.com [file.medchemexpress.com]
. merckmillipore.com [merckmillipore.com]

. medchemexpress.com [medchemexpress.com]

benchchem.com [benchchem.com]

. researchgate.net [researchgate.net]
. bpsbioscience.com [bpsbioscience.com]

. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to PV-1019: A Selective
Chk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389911#what-is-the-chemical-structure-of-pv-
1019]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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